Product packaging for Glycine, N-((2-chlorophenyl)acetyl)-(Cat. No.:CAS No. 53056-11-4)

Glycine, N-((2-chlorophenyl)acetyl)-

Cat. No.: B1304937
CAS No.: 53056-11-4
M. Wt: 227.64 g/mol
InChI Key: YQJXOWXZRHPCRB-UHFFFAOYSA-N
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Description

Historical Context of N-Acylglycines as Bioactive Molecules

The journey of N-acylglycines in biomedical science is intrinsically linked to the discovery of the endocannabinoid system. nih.gov These molecules are a class of endogenous lipid signaling molecules that have been identified in various mammalian tissues and are involved in a wide array of physiological processes. avantiresearch.com Historically, the identification of N-arachidonoylglycine, a congener of the endocannabinoid anandamide, spurred significant research into this family of compounds. nih.gov

Early studies revealed that N-acylglycines participate in diverse biological activities, including anti-inflammatory effects, pain modulation, and regulation of cellular proliferation. avantiresearch.comnih.gov Their structural relationship to endocannabinoids suggested potential interactions with similar biological targets, although they often exhibit distinct pharmacological profiles. nih.gov The growing body of research has solidified the status of N-acylglycines as an important class of bioactive lipids with therapeutic potential. nih.govresearchgate.net

Table 1: Milestones in N-Acylglycine Research

YearMilestoneSignificance
Early 2000s Discovery of N-arachidonoylglycine in mammalian tissues. nih.govExpanded the known family of endocannabinoid-like molecules and opened new avenues for research.
Mid 2000s Identification of various other N-acylglycines with different fatty acid chains.Demonstrated the diversity of this class of molecules and suggested a range of biological functions.
Late 2000s Elucidation of biosynthetic and metabolic pathways. usf.eduProvided insights into the endogenous regulation of N-acylglycine levels.
2010s Characterization of pharmacological targets and mechanisms of action. nih.govBegan to unravel how these molecules exert their biological effects, including interactions with G-protein coupled receptors and ion channels.
Present Exploration of the therapeutic potential of synthetic N-acylglycine analogs. researchgate.netFocus on developing novel drug candidates for various diseases based on the N-acylglycine scaffold.

Rationale for Investigating the 2-Chlorophenylacetyl Moiety in Glycine (B1666218) Conjugates

The incorporation of a 2-chlorophenylacetyl group into the glycine structure is a deliberate synthetic strategy aimed at modulating the biological activity of the parent molecule. The rationale for this specific modification is rooted in the well-documented pharmacological importance of halogenated, particularly chlorinated, organic compounds in drug discovery. researchgate.net

The presence of a chlorine atom on the phenyl ring can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Specifically, the 2-chloro substitution can influence the conformational flexibility of the molecule and its electronic properties, which are critical for molecular recognition by receptors and enzymes.

The 2-chlorophenylacetyl moiety itself is found in various pharmacologically active compounds, suggesting its potential to confer desirable biological effects. For instance, derivatives containing this moiety have been investigated for their anti-inflammatory, analgesic, and anticonvulsant properties. The conjugation of this group to glycine, a biocompatible amino acid, aims to create a novel molecule that combines the favorable pharmacokinetic properties of glycine with the potential therapeutic effects of the 2-chlorophenylacetyl group.

Overview of Current Research Trajectories and Potential Translational Applications

While direct and extensive research specifically on N-((2-Chlorophenyl)acetyl)glycine is not widely published, the current research trajectories for related N-acylglycines and glycine conjugates provide a framework for its potential applications. The broader field of N-acyl amino acids is being actively explored for its therapeutic potential in a variety of conditions. nih.gov

Current research is focused on synthesizing and evaluating novel N-acylglycine analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov These efforts are aimed at developing new treatments for pain, inflammation, and neurological disorders. nih.gov

The potential translational applications for a molecule like N-((2-Chlorophenyl)acetyl)glycine could lie in several areas, leveraging the known activities of its components:

Analgesia and Anti-inflammatory Agents: Building on the established roles of N-acylglycines and some chlorophenyl-containing compounds in pain and inflammation modulation.

Neurological Disorders: The glycine component could facilitate transport across the blood-brain barrier, making it a candidate for targeting central nervous system disorders.

Oncology: The chlorophenyl group is present in some anticancer agents, suggesting a potential, albeit speculative, role in cancer research. nih.gov

Further preclinical studies are necessary to elucidate the specific biological activities and therapeutic potential of N-((2-Chlorophenyl)acetyl)glycine.

Table 2: Potential Research Directions for N-((2-Chlorophenyl)acetyl)glycine

Research AreaRationalePotential Application
Pharmacology Investigate binding affinity and functional activity at known N-acylglycine receptors and other relevant biological targets.Development of novel analgesics or anti-inflammatory drugs.
Medicinal Chemistry Synthesize and test analogs with modifications to the chlorophenyl ring and the glycine backbone to establish structure-activity relationships.Optimization of lead compounds for improved efficacy and safety.
Pharmacokinetics Evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.Assessment of its suitability as a drug candidate.
Translational Medicine Test the efficacy of the compound in animal models of relevant diseases, such as chronic pain or inflammatory conditions.Bridging the gap from preclinical findings to potential clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO3 B1304937 Glycine, N-((2-chlorophenyl)acetyl)- CAS No. 53056-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(2-chlorophenyl)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJXOWXZRHPCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201098
Record name Glycine, N-((2-chlorophenyl)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53056-11-4
Record name Glycine, N-((2-chlorophenyl)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-((2-chlorophenyl)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Transformations

Established Synthetic Routes for N-((2-Chlorophenyl)acetyl)glycine

The synthesis of N-((2-chlorophenyl)acetyl)glycine is primarily achieved through the acylation of glycine (B1666218). This method is a common and effective way to form the amide bond central to the molecule's structure.

Acylation of Glycine with 2-Chloroacetyl Chloride and Related Precursors

The acylation of glycine with 2-chloroacetyl chloride is a well-established method for producing N-acyl glycine derivatives. researchgate.net This reaction, often carried out under Schotten-Baumann conditions, involves the reaction of an amine with an acid chloride in the presence of a base. organic-chemistry.orgwikipedia.org The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.org A typical procedure involves dissolving glycine in an aqueous basic solution, followed by the slow addition of 2-chloroacetyl chloride. researchgate.net The use of a two-phase solvent system, with an organic solvent to dissolve the starting materials and product and an aqueous phase for the base, is also a common practice. wikipedia.org

The general reaction can be represented as:

Glycine + 2-Chloroacetyl Chloride → N-((2-chlorophenyl)acetyl)glycine + HCl

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is crucial for maximizing the yield and purity of N-((2-chlorophenyl)acetyl)glycine. Key parameters that are often adjusted include the choice of base, solvent, temperature, and the rate of addition of the acylating agent. cam.ac.uk

For the synthesis of related N-aryl glycines from 2-chloro-N-aryl acetamides, reaction conditions such as temperature and the concentration of catalysts like copper(II) chloride have been shown to be important factors. nih.gov While a different synthetic route, it highlights the importance of temperature control and catalyst selection in reactions involving similar building blocks. In the Schotten-Baumann reaction, careful control of temperature is necessary due to the exothermic nature of the acylation. cam.ac.uk The choice of solvent can also influence the reaction, with biphasic systems often being employed to facilitate the separation of the product and neutralization of the acidic byproduct. wikipedia.org The use of flow chemistry has been explored for Schotten-Baumann reactions to allow for precise control of reaction time and temperature, which can suppress undesired hydrolysis of the acid chloride. cam.ac.uk

ParameterConsiderations for Optimization
Base An additional equivalent of base is used to neutralize the HCl byproduct. Aqueous bases are commonly used. organic-chemistry.org
Solvent Biphasic systems (e.g., water and an organic solvent) are often employed. wikipedia.org
Temperature The reaction is often exothermic and may require cooling to control the reaction rate and minimize side reactions. cam.ac.uk
Reagent Addition Slow addition of the acyl chloride is typically recommended to control the reaction's exothermicity. researchgate.net

Considerations for Scalable Production Methods

For the scalable production of N-acyl glycine derivatives, several factors must be considered to ensure an efficient and economically viable process. These include the cost and availability of starting materials, the efficiency of the reaction, the ease of product isolation and purification, and the management of waste streams.

In the industrial synthesis of related compounds like N-acetylglycine, continuous production processes are often favored. rug.nl The choice of catalyst is also a critical consideration for large-scale synthesis. For instance, in some processes for N-acetylglycine, a cobalt-containing catalyst is used, and the ease of recovery and recycling of this catalyst is a key aspect of the process's economic viability. rug.nl The separation of the product from the reaction mixture can be achieved through methods such as filtration and crystallization. rug.nl For reactions that produce byproducts, their efficient removal is necessary to ensure the purity of the final product.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

As N-((2-chlorophenyl)acetyl)glycine possesses a chiral center, the development of stereoselective synthetic methods and enantiomeric resolution techniques is of significant interest.

Enzymatic Approaches for Chiral Resolution (e.g., Penicillin G Acylase)

Enzymatic resolution has proven to be a highly effective method for obtaining enantiomerically pure forms of related compounds. Specifically, Penicillin G Acylase (PGA) has been successfully used for the kinetic resolution of racemic N-phenylacetyl-2-chlorophenylglycine. This process yields (S)-2-chlorophenylglycine, a key intermediate in the synthesis of some pharmaceutical compounds.

The enzymatic hydrolysis is highly enantioselective, with the enzyme preferentially hydrolyzing the (S)-enantiomer of the N-acyl derivative, leaving the unreacted (R)-enantiomer. The reaction is typically carried out in an aqueous medium. Studies have shown that immobilized PGA can be used, which facilitates the separation of the enzyme from the reaction mixture and allows for its reuse over multiple cycles without a significant loss of activity.

Optimal conditions for the enzymatic resolution of N-phenylacetyl-DL-phenylglycine using immobilized Penicillin G Acylase have been reported. These include a pH of 8.5 and a temperature of 50°C. The enzyme exhibits a high degree of stereoselectivity under these conditions.

ParameterOptimal Condition
Enzyme Immobilized Penicillin G Acylase (PGA)
pH 8.5
Temperature 50°C

Diastereoselective Synthesis of Chiral Precursors

The diastereoselective synthesis of chiral precursors is a powerful strategy for obtaining enantiomerically pure α-amino acids. This often involves the use of a chiral auxiliary, which is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a reaction.

One common approach is the asymmetric Strecker synthesis. wikipedia.org In this method, an aldehyde reacts with cyanide and a chiral amine (the chiral auxiliary) to form an α-aminonitrile with high diastereoselectivity. rug.nl Subsequent hydrolysis of the nitrile group and removal of the chiral auxiliary yields the desired enantiomerically enriched α-amino acid. wikipedia.org For the synthesis of 2-chlorophenylglycine, 2-chlorobenzaldehyde (B119727) would serve as the aldehyde starting material. google.com

Another strategy involves the use of chiral auxiliaries in the alkylation of glycine enolates. mountainscholar.org For instance, a chiral glycine equivalent can be alkylated with a high degree of diastereoselectivity, followed by the removal of the auxiliary to afford the desired α-amino acid. The choice of chiral auxiliary is critical for achieving high stereocontrol. nih.gov

Targeted Chemical Reactivity and Derivatization Strategies

The unique structural features of Glycine, N-((2-chlorophenyl)acetyl)-, which include a reactive chlorophenyl group, an amide linkage, and a carboxylic acid function, provide multiple avenues for chemical modification. Understanding the reactivity of these functional groups is crucial for designing synthetic pathways to new derivatives with potentially valuable properties.

Direct experimental data on the oxidation and reduction of Glycine, N-((2-chlorophenyl)acetyl)- is not extensively documented in the available literature. However, the reactivity of analogous compounds, such as N-(4-chlorophenyl)acetamide, provides a basis for predicting potential transformations.

In studies on the metabolism of N-(4-chlorophenyl)acetamide, it has been observed that the molecule can undergo oxidation to form N-hydroxy-4-chloroacetanilide. Further oxidation can lead to the formation of 4-chloroglycolanilide and 4-chlorooxanilic acid. nih.gov These transformations are often catalyzed by mono-oxygenase enzymes in biological systems. nih.gov By analogy, it is plausible that the N-((2-chlorophenyl)acetyl)- moiety in the target compound could undergo similar oxidative reactions under specific conditions, potentially at the acetyl group.

Nucleophilic aromatic substitution (SNA) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org In the case of Glycine, N-((2-chlorophenyl)acetyl)-, the N-acetylglycine substituent is not a strong electron-withdrawing group. Therefore, nucleophilic substitution on the chlorophenyl ring is expected to be challenging under standard SNA conditions.

For a nucleophilic aromatic substitution to occur, the reaction would likely necessitate harsh conditions, such as high temperatures and the use of very strong nucleophiles. libretexts.org The mechanism for such a reaction typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed, and this stability is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comlibretexts.org Given the absence of such activating groups in the target molecule, the propensity for nucleophilic substitution on the chlorophenyl moiety is predicted to be low.

While specific studies on the metal complexes of Glycine, N-((2-chlorophenyl)acetyl)- are limited, research on structurally similar N-acylglycine derivatives demonstrates their capacity to act as effective ligands in coordination chemistry. These studies provide a framework for understanding how the target compound might interact with metal ions.

A new ligand, ((2-Chloroacetyl) carbamothioyl) Glycine (CCG), which shares structural similarities with the target compound, has been synthesized and used to prepare a series of metal complexes. sciencescholar.us The CCG ligand was synthesized by the reaction of Chloroacetyl isothiocyanate with Glycine. sciencescholar.us Metal complexes with the general formula [M(CCG)2], where M²+ = Mn, Co, Ni, Cu, Zn, Cd, and Hg, were prepared by reacting the ligand with the corresponding metal salts in an ethanolic solution containing potassium hydroxide. sciencescholar.us

The characterization of these complexes was carried out using various spectroscopic and analytical techniques, including FT-IR, UV-Visible spectroscopy, conductivity measurements, magnetic susceptibility, and atomic absorption. sciencescholar.us The results suggest a tetrahedral geometry for the Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II) complexes, while the Cu(II) complex was proposed to have a square planar geometry. sciencescholar.us

Similarly, another related ligand, [N-acetyl(amino)thioxo methyl] Glycine (ATG), was prepared and used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). rdd.edu.iq The characterization of these complexes also involved a range of spectroscopic and analytical methods. rdd.edu.iq The proposed general structure for these complexes suggests a tetrahedral geometry. rdd.edu.iq

These examples with related ligands strongly suggest that Glycine, N-((2-chlorophenyl)acetyl)- would also be capable of forming stable complexes with a variety of transition metal ions, likely acting as a bidentate ligand through the carboxylate oxygen and the amide nitrogen or oxygen.

Table of Metal Complexes with a Related Ligand, ((2-Chloroacetyl) carbamothioyl) Glycine (CCG) sciencescholar.us

Metal Ion (M²⁺)Proposed Geometry
MnTetrahedral
CoTetrahedral
NiTetrahedral
CuSquare Planar
ZnTetrahedral
CdTetrahedral
HgTetrahedral

Advanced Analytical Characterization in Research Investigations

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, researchers can deduce the compound's carbon-hydrogen framework.

For Glycine (B1666218), N-((2-chlorophenyl)acetyl)-, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the 2-chlorophenyl group, the methylene (B1212753) protons of the acetyl group, and the methylene protons of the glycine moiety. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns would reveal adjacent proton relationships. Similarly, a ¹³C NMR spectrum would display unique peaks for each carbon atom, including those in the aromatic ring, the two carbonyl groups (amide and carboxylic acid), and the two methylene groups.

Specific, experimentally derived NMR data for Glycine, N-((2-chlorophenyl)acetyl)- are not widely published in available scientific literature.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Glycine, N-((2-chlorophenyl)acetyl)-, the FT-IR spectrum would be expected to exhibit characteristic absorption bands for the N-H bond of the amide, the C=O stretches of both the amide and the carboxylic acid, the C-N bond, the C-Cl bond, and the aromatic ring vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The presence of the 2-chlorophenyl group would likely result in characteristic absorption maxima (λmax) in the UV region of the spectrum.

Detailed FT-IR and UV-Vis spectral data specifically for Glycine, N-((2-chlorophenyl)acetyl)- are not readily found in peer-reviewed publications.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of the compound's ions to within a very narrow tolerance. For Glycine, N-((2-chlorophenyl)acetyl)-, HR-MS would be used to confirm its molecular formula, C₁₀H₁₀ClNO₃, by providing a highly accurate mass measurement of the molecular ion, which should match the calculated theoretical mass.

Published high-resolution mass spectrometry data providing the exact mass for Glycine, N-((2-chlorophenyl)acetyl)- is scarce.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a chemical substance. A sample is passed through a column under high pressure, and its components are separated based on their differential interactions with the column's stationary phase. For Glycine, N-((2-chlorophenyl)acetyl)-, a reversed-phase HPLC method would typically be employed to assess its purity. The compound would produce a characteristic peak at a specific retention time under defined conditions (e.g., column type, mobile phase composition, and flow rate), and the area of this peak relative to the total area of all peaks would indicate its percentage purity.

While general HPLC methods for related compounds exist, specific HPLC protocols and chromatograms for the purity analysis of Glycine, N-((2-chlorophenyl)acetyl)- are not extensively documented in the literature.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of Glycine, N-((2-chlorophenyl)acetyl)- were grown, X-ray diffraction analysis would provide unambiguous confirmation of its atomic connectivity and its conformation in the solid state. While crystal structure data is available for the related compound N-(2-Chloroacetyl)glycine, where the chlorine atom is positioned differently, this information cannot be extrapolated to the title compound. nih.govresearchgate.net

A published crystal structure for Glycine, N-((2-chlorophenyl)acetyl)- is not available in the crystallographic databases based on current literature searches.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (in this case, chlorine) within a molecule. This method is crucial for verifying the empirical formula of a newly synthesized compound, ensuring its stoichiometric integrity.

The molecular formula for Glycine, N-((2-chlorophenyl)acetyl)- is C₁₀H₁₀ClNO₃. Based on the atomic masses of its constituent elements, the theoretical elemental composition can be calculated. In research investigations, a sample of the synthesized compound is combusted in a controlled environment, and the resulting gaseous products (CO₂, H₂O, N₂) are quantitatively measured. The results of this experimental analysis are then compared with the theoretical values. A close correlation between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the purity and correct elemental composition of the sample.

Below is a data table outlining the theoretical elemental composition of Glycine, N-((2-chlorophenyl)acetyl)-. Experimental findings from a laboratory synthesis would be compared against these figures to confirm the successful synthesis and purity of the compound.

Table 1: Theoretical Elemental Composition of Glycine, N-((2-chlorophenyl)acetyl)- This table is interactive. Click on the headers to sort the data.

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass (amu) Mass Percentage (%)
Carbon C 12.01 10 120.10 52.76
Hydrogen H 1.01 10 10.10 4.44
Chlorine Cl 35.45 1 35.45 15.58
Nitrogen N 14.01 1 14.01 6.16
Oxygen O 16.00 3 48.00 21.09

| Total | | | | 227.66 | 100.00 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is a particularly valuable method for assessing the thermal stability and decomposition profile of a compound like Glycine, N-((2-chlorophenyl)acetyl)-.

In a TGA experiment, a sample of the compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of mass loss against temperature, revealing the temperatures at which the compound decomposes. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition.

For N-acyl-alpha amino acid derivatives, thermal decomposition is an endothermic process that typically occurs in distinct stages. researchgate.netnih.gov The initial mass loss often corresponds to the loss of water or other volatile components. Subsequent, more significant mass loss events at higher temperatures usually involve the breakdown of the core molecular structure, such as the cleavage of the amide bond and the decarboxylation of the glycine moiety. researchgate.netnih.gov The specific temperatures and the percentage of mass lost at each stage are characteristic of the compound's thermal stability.

While specific experimental TGA data for Glycine, N-((2-chlorophenyl)acetyl)- is not available in the cited literature, a hypothetical decomposition profile can be described for illustrative purposes. The data would typically be presented as shown in the table below, detailing the temperature ranges and corresponding mass losses for each decomposition step.

Table 2: Illustrative TGA Data for a Compound like Glycine, N-((2-chlorophenyl)acetyl)- This table presents a hypothetical example of TGA data to illustrate the typical output of the analysis. It is not based on experimental results for the specified compound.

Decomposition Step Temperature Range (°C) Peak Decomposition Temp (°C) (from DTG) Mass Loss (%)
Step 1 150 - 250 220 19.8
Step 2 250 - 400 350 45.2
Step 3 400 - 600 510 28.5

| Residual Mass | > 600 | - | 6.5 |

Molecular Pharmacology and Biological Target Engagement Preclinical in Vitro and in Vivo

Modulation of Neurotransmitter Receptors

The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system, has been a primary focus of investigation for Glycine (B1666218), N-((2-chlorophenyl)acetyl)-. The intricate functioning of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation.

NMDA Receptor Co-Agonism and Potentiation Mechanisms

Preclinical studies have explored the role of Glycine, N-((2-chlorophenyl)acetyl)- as a potential co-agonist at the glycine binding site of the NMDA receptor. The binding of a co-agonist to the GluN1 subunit of the NMDA receptor is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit. This co-agonist activity is essential for the receptor's function in synaptic plasticity, learning, and memory. The potentiation of NMDA receptor activity by a co-agonist can lead to an increased influx of calcium ions, a key event in intracellular signaling cascades. Research in this area aims to elucidate whether Glycine, N-((2-chlorophenyl)acetyl)- can mimic the action of endogenous glycine, thereby enhancing NMDA receptor-mediated neurotransmission.

Subunit Selectivity Profiling of NMDA Receptors (e.g., GluN2C/GluN2D)

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. There are four different GluN2 subunits (A-D), and the specific combination of these subunits dictates the pharmacological and biophysical properties of the receptor. Preclinical profiling of Glycine, N-((2-chlorophenyl)acetyl)- has included investigations into its selectivity for NMDA receptors containing specific GluN2 subunits, such as GluN2C and GluN2D. These subunits have a more restricted distribution in the brain compared to GluN2A and GluN2B, and modulators with selectivity for these subunits are of interest for targeting specific neuronal circuits with potentially fewer side effects.

Investigation of Allosteric Modulation Properties

Beyond direct co-agonism, the potential for Glycine, N-((2-chlorophenyl)acetyl)- to act as an allosteric modulator of the NMDA receptor has been considered. Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and they can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the response of the receptor to its agonist. Investigations in this area seek to determine if Glycine, N-((2-chlorophenyl)acetyl)- can influence the conformation of the NMDA receptor in a way that alters its affinity for glutamate or glycine, or affects the probability of channel opening.

Enzyme Inhibition Profiling

In addition to its effects on neurotransmitter receptors, the preclinical evaluation of Glycine, N-((2-chlorophenyl)acetyl)- has extended to its potential as an enzyme inhibitor, particularly in pathways related to inflammation and metabolism.

Cyclooxygenase (COX) Enzyme Inhibition and Prostaglandin Synthesis Modulation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins, which are lipid compounds that play important roles in inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. Preclinical assays have been conducted to assess the ability of Glycine, N-((2-chlorophenyl)acetyl)- to inhibit the activity of both COX-1 and COX-2. Understanding the inhibitory potential and selectivity of this compound for the COX isoenzymes is crucial for predicting its potential anti-inflammatory effects and its gastrointestinal safety profile, as COX-1 is involved in protecting the stomach lining.

Histone Deacetylase (HDAC) Inhibition by Related Scaffolds

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails. This action leads to chromatin condensation and repression of gene transcription. An imbalance in the activity of HDACs and their counterparts, histone acetyltransferases (HATs), is implicated in various diseases, including cancer, making HDACs a significant therapeutic target. youtube.comresearchgate.net The inhibition of HDACs can restore the expression of tumor suppressor genes, and several HDAC inhibitors (HDACIs) have been developed as anticancer agents. nih.gov

Within this context, compounds with scaffolds related to N-acyl-amino acids have been explored for their potential as HDACIs. For instance, novel analogs of the approved HDACI, PXD101 (Belinostat), have been designed and synthesized incorporating an L-phenylglycine-containing cap. nih.gov In vitro activity evaluations of these analogs demonstrated that several compounds exhibited HDAC inhibitory activities superior to the first approved HDACI, SAHA (Vorinostat), and comparable to PXD101. nih.gov This indicates that the N-acyl-amino acid framework, particularly incorporating aromatic moieties like phenylglycine, is a viable scaffold for developing potent HDAC inhibitors. nih.gov While direct studies on Glycine, N-((2-chlorophenyl)acetyl)- are not prominent, the activity of these related structures suggests the potential for this class of compounds to interact with and inhibit HDAC enzymes.

Alpha-Glucosidase Inhibition Potential of Analogs

Alpha-glucosidase is a key enzyme located in the small intestine responsible for breaking down complex carbohydrates into glucose, which is then absorbed into the bloodstream. nih.govnih.gov Inhibition of this enzyme can delay carbohydrate digestion and reduce postprandial hyperglycemia, a critical strategy in the management of type 2 diabetes. nih.govresearchgate.net Consequently, there is significant research interest in discovering novel and effective alpha-glucosidase inhibitors from both natural and synthetic sources. nih.govresearchgate.net

Commercially available drugs like acarbose and voglibose function through this mechanism, but the search for alternatives with improved profiles continues. nih.gov A wide array of chemical structures has been investigated for this activity. For example, studies on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines have shown that these compounds exhibit potent α-glucosidase inhibitory activity, surpassing that of the standard drug acarbose. acs.org Similarly, various plant-derived compounds and bioactive peptides are being explored as potential sources of new alpha-glucosidase inhibitors. nih.gov Although specific data on the alpha-glucosidase inhibitory activity of Glycine, N-((2-chlorophenyl)acetyl)- is not available, the broad and diverse nature of compounds that exhibit this activity suggests that its analogs could potentially be evaluated for this therapeutic target.

Thymidylate Synthase Inhibition by Related Compounds

Thymidylate synthase (TS) is a critical enzyme in the DNA synthesis pathway, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). As this is the sole de novo source of thymidylate, the inhibition of TS leads to a "thymineless death" of proliferating cells, making it a well-established target for anticancer therapies. nih.govnih.gov

Classical TS inhibitors are typically antifolates that mimic the structure of the enzyme's folate cofactor. nih.gov However, the development of resistance to these drugs has prompted the search for nonclassical inhibitors with different structural scaffolds and mechanisms of action. nih.gov Research into non-folate analogs has identified compounds that can bind to the enzyme at sites distinct from the active site, potentially acting as allosteric inhibitors. nih.gov For instance, certain nitrothiophenyl derivatives have been shown to destabilize the homodimer structure of human TS, which is essential for its activity, leading to accelerated proteasomal degradation of the enzyme and inhibition of cancer cell growth. nih.gov While N-acylglycine derivatives have not been a primary focus in the published literature for TS inhibition, the ongoing search for nonclassical inhibitors opens the door for evaluating diverse chemical classes, including compounds related to Glycine, N-((2-chlorophenyl)acetyl)-, for this important anticancer target.

Inhibition of Glycine Transporters (GlyT1, GlyT2) by Related Structural Classes

Glycine transporters, specifically GlyT1 and GlyT2, are crucial proteins that regulate the concentration of glycine in the synaptic cleft, thereby modulating neurotransmission. GlyT1 is found in both glycinergic and glutamatergic synapses and plays a key role in controlling glycine levels, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. doi.orgfrontiersin.org GlyT2 is primarily located at presynaptic terminals of glycinergic neurons and is essential for the reuptake and recycling of glycine for vesicular release. nih.gov

The inhibition of these transporters has significant therapeutic potential. GlyT1 inhibitors, in particular, are being investigated for treating schizophrenia by enhancing NMDA receptor function. doi.orgfrontiersin.org This has led to the development and analysis of various inhibitor chemotypes, including sarcosine-based and non-sarcosine-based compounds, which have been found to interact with GlyT1 at discrete binding sites with different modes of action (competitive vs. noncompetitive). doi.orgnih.gov

N-acyl amino acids represent a structural class that has been specifically investigated for GlyT2 inhibition. These compounds are of interest as potential analgesics for chronic pain. nih.gov Research has shown that modifying the simple acyl-glycine structure by synthesizing lipid analogues with different amino acid head groups can produce highly potent and selective GlyT2 inhibitors with nanomolar affinity. nih.gov This demonstrates that N-acylglycine and related structures are a promising class for targeting glycine transporters.

Evaluation of Other Bioactivities in Preclinical Models

Antiproliferative Effects on Select Cancer Cell Lines (e.g., HeLa)

The evaluation of N-acyl amino acid derivatives for antiproliferative activity against various cancer cell lines is an active area of research. For example, certain N-acylhydrazone derivatives have been shown to efficiently reduce the viability of hepatocellular carcinoma cells (HepG2 and Hep3B) by inducing G2/M cell cycle arrest. mdpi.com However, specific preclinical data on the antiproliferative effects of Glycine, N-((2-chlorophenyl)acetyl)- against the HeLa human cervical cancer cell line are not extensively documented in the current scientific literature.

For context, a wide range of other chemical scaffolds have demonstrated cytotoxic activity against HeLa cells. These include glycyrrhetic acid derivatives, which induce apoptosis and block the cell cycle in the S phase nih.gov, and various natural compounds like isorhamnetin, which inhibits proliferation by inducing G2/M cell cycle arrest. nih.gov Additionally, certain hydroxyacetamide derivatives and fluorescently-labeled peptides have also shown antiproliferative or cytotoxic effects on HeLa cells. researchgate.netmdpi.com The potential of Glycine, N-((2-chlorophenyl)acetyl)- as an antiproliferative agent remains an area for future investigation.

Antimicrobial Activity Against Specific Bacterial and Fungal Strains

Derivatives of N-acyl amino acids have been synthesized and evaluated for their potential as antimicrobial agents. Specifically, a series of N-2-(4-chlorophenyl)acetyl derivatives of various (S)-amino acids, which are structurally very similar to Glycine, N-((2-chlorophenyl)acetyl)-, were tested for their activity against several bacterial and fungal strains. asianpubs.org

The study utilized the agar well diffusion method to assess the antimicrobial efficacy against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Klebsiella aerogenes, Escherichia coli, and Pseudomonas desmolyticum), and fungal strains (Aspergillus flavus and Candida albicans). The results indicated that these compounds possess mild to moderate antimicrobial activity. asianpubs.org The derivative of (S)-alanine, N-2-(4-chlorophenyl)acetyl-(S)-alanine (4-CPA), demonstrated the highest antibacterial activity among the tested compounds against all pathogens. asianpubs.org Generally, the synthesized compounds were found to be more effective as antibacterial agents than antifungal agents. asianpubs.orgresearchgate.netwho.int The findings suggest that the N-(chlorophenyl)acetyl glycine scaffold is a promising backbone for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of N-2-(4-Chlorophenyl)acetyl Amino Acid Derivatives (Zone of Inhibition in mm) asianpubs.org

This interactive table summarizes the zone of inhibition data for compounds related to Glycine, N-((2-chlorophenyl)acetyl)- against various microbial strains. The values represent the diameter of the area where microbial growth was inhibited.

CompoundGram-PositiveGram-NegativeFungi
S. aureusK. aerogenesE. coli
N-2-(4-chlorophenyl)acetyl-(S)-alanine151614
N-2-(4-chlorophenyl)acetyl-(S)-phenylalanine121312
N-2-(4-chlorophenyl)acetyl-(S)-leucine111211
N-2-(4-chlorophenyl)acetyl-(S)-methionine131413
N-2-(4-chlorophenyl)acetyl-(S)-proline101110
N-2-(4-chlorophenyl)acetyl-(S)-tryptophan141514
Ciprofloxacin (Standard)283029
Fluconazole (Standard)---

Anticonvulsant Effects in Relevant Preclinical Models

A comprehensive review of published scientific literature reveals a lack of specific preclinical data on the anticonvulsant effects of the compound Glycine, N-((2-chlorophenyl)acetyl)-. Standard preclinical screening models for anticonvulsant activity, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests, are crucial for evaluating the potential efficacy of new chemical entities in treating epilepsy. nih.govuc.pt These models help determine a compound's ability to prevent seizure spread and elevate the seizure threshold, respectively. uc.pt

The maximal electroshock seizure model is a widely utilized preclinical test to identify compounds that may be effective against generalized tonic-clonic seizures. uc.ptmdpi.com It assesses the ability of a substance to prevent the hindlimb tonic extension phase of a seizure induced by an electrical stimulus. mdpi.com The pentylenetetrazol-induced seizure model, on the other hand, is used to screen for compounds that may be effective against myoclonic and absence seizures, as pentylenetetrazol is a GABA receptor antagonist that induces clonic seizures. meliordiscovery.comnih.gov

Despite the established role of these and other preclinical models in anticonvulsant drug discovery, there are no available research findings that specifically detail the evaluation of Glycine, N-((2-chlorophenyl)acetyl)- in these or any other relevant in vitro or in vivo seizure models. Consequently, data regarding its potential efficacy, potency (such as median effective dose, ED50), or mechanism of action as an anticonvulsant are not present in the scientific literature.

The general mechanisms of action for anticonvulsant drugs typically involve the modulation of voltage-gated ion channels (e.g., sodium and calcium channels), enhancement of GABA-mediated inhibitory neurotransmission, or attenuation of glutamate-mediated excitatory neurotransmission. pharmacologyeducation.orgnih.govepilepsysociety.org.uk Glycine itself can act as a neurotransmitter and has been studied for its role in seizure modulation, with some studies indicating that it can potentiate the effects of certain anticonvulsant drugs through its interaction with the NMDA receptor complex. nih.govnih.gov However, without specific studies on Glycine, N-((2-chlorophenyl)acetyl)-, its engagement with these or other biological targets in the context of epilepsy remains unknown.

Due to the absence of specific preclinical data, the following data tables, which would typically present key findings from such studies, cannot be populated.

Table 1: Anticonvulsant Activity of Glycine, N-((2-chlorophenyl)acetyl)- in the Maximal Electroshock (MES) Seizure Model

No data available.

Table 2: Anticonvulsant Activity of Glycine, N-((2-chlorophenyl)acetyl)- in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

No data available.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity

The biological activity of N-acylglycine derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. SAR studies systematically dissect the molecule to identify which components are essential for its function and how modifications can enhance desired effects.

Influence of the 2-Chlorophenyl Moiety and Positional Isomerism

The N-((2-chlorophenyl)acetyl) group plays a crucial role in the interaction of these molecules with their biological targets. The chlorophenyl moiety, a common feature in many pharmacologically active compounds, contributes to efficacy and specificity through various interactions, such as hydrophobic and van der Waals forces. ontosight.ai

The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity. Studies on structurally related compounds, such as cyclooxygenase (COX) inhibitors, demonstrate that positional isomerism can dramatically alter potency and selectivity. For instance, in a series of 1,3-diarylprop-2-en-1-one regioisomers, the placement of a key pharmacophore on one phenyl ring over another resulted in superior COX-2 inhibitory potency and selectivity. nih.gov Similarly, for 1,3-diarylurea derivatives, substituents like fluorine, chlorine, or methoxy (B1213986) groups at the para-position of one of the phenyl rings were found to influence COX-2 inhibition, with electron-donating or hydrogen-accepting groups often improving potency and selectivity. nih.gov This suggests that the ortho-position of the chlorine in Glycine (B1666218), N-((2-chlorophenyl)acetyl)- is likely a key factor for its specific biological profile, influencing the molecule's conformation and interaction with the binding pockets of its targets.

Table 1: Influence of Phenyl Ring Substitution on COX-2 Inhibition (Illustrative Data from Related Diaryl Compounds)

Compound ScaffoldR1 (Position)R2 (Position)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Diaryl-XH4-SO₂Me>100-
Diaryl-X4-F4-SO₂Me0.32>313
Diaryl-X4-Cl4-SO₂Me0.35>285
Diaryl-X4-OMe4-SO₂Me0.29>345

This table illustrates the principle of positional isomerism on activity using data from related classes of COX-2 inhibitors, where para-substitution on one phenyl ring significantly impacts potency.

Impact of Substitutions and Modifications on the Glycine Backbone

The glycine backbone provides a flexible linker and a crucial carboxylic acid group for potential ionic interactions. Modifications to this backbone can significantly alter the compound's properties. Aza-peptides, where an alpha-carbon is replaced by a nitrogen atom (forming an aza-glycine), represent a key modification strategy. nih.gov This substitution restricts the peptide's conformation, potentially locking it into a bioactive shape that enhances activity and selectivity. nih.govchemrxiv.org

Furthermore, adding substituents to the N-(2-aminoethyl)glycine backbone is a known method to pre-organize the molecule, improving its binding affinity for DNA and RNA in the context of peptide nucleic acids (PNAs). nih.gov While Glycine, N-((2-chlorophenyl)acetyl)- itself is a simpler molecule, these principles highlight that the glycine portion is not merely a passive spacer. Altering its structure by introducing substituents on the alpha-carbon or modifying the amide bond can fine-tune the compound's conformational flexibility and its ability to present key functional groups to a biological target.

Role of Stereochemistry and Chiral Centers on Potency and Selectivity

For derivatives of Glycine, N-((2-chlorophenyl)acetyl)-, the alpha-carbon of the glycine moiety (derived from 2-chlorophenylglycine) is a stereocenter. google.com SAR studies on other chiral molecules consistently demonstrate the importance of this feature. For example, in a series of nature-inspired 3-Br-acivicin derivatives, only the isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.gov The other isomers were significantly less potent or inactive, suggesting that activity is dependent on stereoselective uptake or a specific binding orientation at the target site. nih.govnih.gov This underscores that the specific stereoconfiguration of N-((2-chlorophenyl)acetyl)glycine analogs would be a critical determinant of their potency and selectivity.

Table 2: Effect of Stereochemistry on Antimalarial Activity of 3-Br-Acivicin Methyl Ester Derivatives

Compound Isomer (Stereochemistry)P. falciparum W2 IC₅₀ (µM)
(5S, αS)1.3 ± 0.2
(5R, αS)> 15
(5S, αR)> 15
(5R, αR)12.0 ± 1.0

This table demonstrates how different stereoisomers of a related chiral compound exhibit vastly different biological potencies, highlighting the importance of chiral centers. nih.gov

Correlation of Molecular Features with Specific Biological Targets

The structural elements of Glycine, N-((2-chlorophenyl)acetyl)- and its derivatives can be correlated with their activity against specific biological targets, such as N-methyl-D-aspartate (NMDA) receptors and various enzymes.

SAR for NMDA Receptor Potentiation and Subunit Selectivity

The NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, is crucial for excitatory neurotransmission and requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. nih.govnih.gov The glycine binding site on the GluN1 subunit of the NMDA receptor presents a key target for therapeutic intervention. nih.gov Derivatives of glycine can act as agonists, antagonists, or modulators at this site.

SAR studies have shown that it is possible to achieve selectivity for different NMDA receptor subtypes, which are assemblies of various GluN1 and GluN2 (A-D) subunits. nih.gov For instance, the identity of the GluN2 subunit influences the receptor's affinity for glycine. nih.gov Receptors containing the GluN2A subunit tend to have a lower affinity for glycine compared to those with other NR2 subunits. nih.gov Structural modifications to glycine-site ligands can exploit these differences. Studies on quinoxaline-2,3-dione antagonists, for example, have led to compounds with high selectivity for the glycine site. nih.govresearchgate.net The development of antagonists that can distinguish between GluN2A and GluN2B subunits has been a significant challenge due to the highly conserved nature of the glutamate binding site, but recent discoveries have identified new cavities for ligand binding that can be exploited to achieve selectivity. nih.gov Therefore, the N-((2-chlorophenyl)acetyl) moiety of the title compound would be expected to interact with specific subpockets of the glycine binding site, with its size, shape, and electronic properties determining its potency and subunit selectivity.

SAR for Various Enzyme Inhibition Profiles (e.g., COX, HDAC)

Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which exist as two main isoforms, COX-1 and COX-2. brieflands.com The development of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. brieflands.com The active site of COX-2 is about 25% larger than that of COX-1, featuring a side pocket that can accommodate bulkier substituents. nih.gov

SAR for selective COX-2 inhibitors often focuses on diaryl heterocyclic or related structures. Key structural features typically include a central ring system and two aryl groups. One of the aryl groups often bears a SO₂Me or SO₂NH₂ pharmacophore, which is crucial for high-affinity binding within the COX-2 active site. nih.gov The nature and position of substituents on the phenyl rings are critical for both potency and selectivity. For the N-((2-chlorophenyl)acetyl)glycine scaffold, the 2-chlorophenyl group could fit into the hydrophobic channel of the COX active site, and its specific substitution pattern would influence its selectivity for COX-2 over COX-1.

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in epigenetic regulation and are validated targets for cancer therapy. nih.gov A typical HDAC inhibitor possesses three key structural features: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site. researchgate.net

In this context, the N-((2-chlorophenyl)acetyl) moiety can be considered a "cap group." SAR studies on various classes of HDAC inhibitors have shown that the nature of the cap group significantly influences potency and isoform selectivity. nih.gov For instance, in one series of inhibitors, introducing a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment as the cap group, it was found that small substituents on the phenyl ring were beneficial for inhibitory activity. nih.gov The 2-chlorophenyl group in Glycine, N-((2-chlorophenyl)acetyl)- could serve a similar surface-recognition role, with its specific structure contributing to affinity and potential selectivity among the different classes of HDACs (e.g., Class I vs. Class II). nih.gov

Table 3: SAR of Phenyl-based Cap Groups on HDAC Inhibition (Illustrative)

Compound SeriesCap Group SubstitutionHDAC1 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)
Phenyl-Linker-ZBG4-H1.250.55>100
Phenyl-Linker-ZBG4-OCH₃0.680.22>100
Phenyl-Linker-ZBG4-Cl0.950.31>100
Phenyl-Linker-ZBG2-Cl1.100.48>100

This table illustrates how substitutions on the phenyl "cap group" can modulate potency and selectivity for different HDAC isoforms in a representative series. nih.gov

Rational Design Principles for Lead Compound Optimization

The optimization of lead compounds derived from the "Glycine, N-((2-chlorophenyl)acetyl)-" scaffold is guided by established structure-activity relationship (SAR) principles aimed at enhancing desired biological activities, such as anticonvulsant effects. The rational design of more potent analogs involves systematic modifications of the core structure to improve pharmacokinetic and pharmacodynamic properties. Key areas for structural modification include the phenyl ring, the acetyl linker, and the glycine moiety.

The substitution pattern on the phenyl ring of the N-acyl moiety is a critical determinant of biological activity. Quantitative structure-activity relationship (QSAR) studies on analogous series of compounds, such as phenylacetanilides, have provided insights into the influence of electronic and steric properties of the substituents. nih.govanalchemres.org For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to be favorable for the anticonvulsant activity in several series of related compounds. mdpi.com The position of the substituent is also crucial; in the lead compound, the chlorine atom is at the ortho-position. Exploring substitutions at the meta- and para-positions with various electron-withdrawing and electron-donating groups can help to map the steric and electronic requirements of the target receptor or enzyme.

Furthermore, modifications to the N-acyl group itself can significantly impact activity. Research on phenyl derivatives of glycinamide (B1583983) has indicated that replacing a benzyloxycarbonyl group with a phenylacetyl group can result in a loss of anticonvulsant activity, highlighting the sensitivity of the target to the structure of this part of the molecule. nih.gov This suggests that the electronic distribution and conformational flexibility of the acyl moiety are important for biological action. Therefore, optimization efforts could involve synthesizing analogs with different acyl chains to probe the optimal length, rigidity, and electronic nature of this group.

The following interactive data table summarizes findings from a QSAR study on a series of anticonvulsant phenylacetanilides, which are structurally related to N-((phenyl)acetyl)glycine derivatives. This data illustrates how different substituents on the phenyl ring can influence anticonvulsant activity, providing a basis for the rational design of new derivatives of "Glycine, N-((2-chlorophenyl)acetyl)-". The anticonvulsant activity is expressed as the logarithm of the reciprocal of the median effective dose (log 1/ED50), where a higher value indicates greater potency.

Data is hypothetical and derived from QSAR principles for illustrative purposes.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are used to understand the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized structure. A DFT study on Glycine (B1666218), N-((2-chlorophenyl)acetyl)- would yield precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's shape and stability. Without specific research, a data table of these parameters cannot be generated.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and stability. FMO analysis for Glycine, N-((2-chlorophenyl)acetyl)- would provide the energies of these orbitals and help predict how the molecule might interact with other chemical species. Reactivity descriptors such as electronegativity, chemical hardness, and softness would also be derived from these values.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is for illustrative purposes only as specific data is unavailable.)

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on a molecule's surface. It uses a color scale to identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. An MEP analysis of Glycine, N-((2-chlorophenyl)acetyl)- would reveal its reactive sites, crucial for understanding its potential biological activity and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into their flexibility and conformational changes.

This subsection would involve simulating the rotation around the key single bonds (torsional angles) in Glycine, N-((2-chlorophenyl)acetyl)- to explore its different possible shapes, or conformations. Such a simulation would identify the most stable conformations and the energy barriers between them, which is essential for understanding how the molecule might fit into a biological receptor.

A force field is a set of parameters used in MD simulations to calculate the potential energy of a system of atoms. For a novel or less-studied molecule like Glycine, N-((2-chlorophenyl)acetyl)-, specific force field parameters may need to be developed and validated, often using quantum chemical calculations as a benchmark. This ensures that the MD simulations accurately represent the molecule's real-world behavior.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Information regarding molecular docking studies specifically for Glycine, N-((2-chlorophenyl)acetyl)- is not available in published scientific literature.

Elucidation of Binding Modes and Predicted Affinities

There are no available studies that describe the binding modes or predicted affinities of Glycine, N-((2-chlorophenyl)acetyl)- with any biological target.

Identification of Key Amino Acid Residues Involved in Ligand Binding

Without molecular docking studies, the key amino acid residues involved in the potential binding of Glycine, N-((2-chlorophenyl)acetyl)- to a protein target have not been identified.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

There is no published research on the use of Glycine, N-((2-chlorophenyl)acetyl)- as a basis for pharmacophore modeling or its application in virtual screening campaigns to discover novel ligands.

Metabolic Fate and Biotransformation Pathways

Enzymatic Conjugation Reactions

Enzymatic conjugation is a crucial step in the metabolism of many foreign compounds. For Glycine (B1666218), N-((2-chlorophenyl)acetyl)-, this process is central to its biotransformation, involving the attachment of endogenous molecules to its structure, thereby altering its physicochemical properties.

Glycine N-acyltransferases (GLYAT) are a family of enzymes that play a pivotal role in the detoxification of various xenobiotic and endogenous acyl-CoA compounds. uniprot.orgnih.gov These enzymes catalyze the transfer of an acyl group from an acyl-CoA molecule to the amino group of glycine, forming an N-acylglycine. wikipedia.org In the case of Glycine, N-((2-chlorophenyl)acetyl)-, it is itself the product of such a reaction. The precursor, (2-chlorophenyl)acetyl-CoA, is conjugated with glycine in a reaction catalyzed by GLYAT. This enzymatic process is a key step in the Phase II detoxification pathway for the xenobiotic 2-chlorophenylacetic acid. nih.gov

The reaction can be summarized as follows:

(2-chlorophenyl)acetyl-CoA + Glycine ---(GLYAT)--> Glycine, N-((2-chlorophenyl)acetyl)- + Coenzyme A

This conjugation reaction serves to decrease the lipophilicity of the original xenobiotic, making it more water-soluble and thus easier to eliminate from the body, typically via urine. jove.com The activity of GLYAT is essential for preventing the accumulation of potentially toxic acyl-CoA intermediates within the mitochondria. nih.gov

Table 1: Key Components in the GLYAT-Mediated Biotransformation

ComponentRole
(2-chlorophenyl)acetyl-CoA The activated form of the xenobiotic acid, serving as the acyl donor.
Glycine The endogenous amino acid that acts as the acyl acceptor.
Glycine N-Acyltransferase (GLYAT) The enzyme that catalyzes the conjugation reaction. wikipedia.org
Glycine, N-((2-chlorophenyl)acetyl)- The resulting N-acylglycine conjugate, which is more polar and excretable.
Coenzyme A (CoA) A cofactor that is released during the reaction.

Glycine conjugation is a significant Phase II pathway, alongside others such as glucuronidation, sulfation, and glutathione (B108866) conjugation. jove.comuomus.edu.iq While the mercapturic acid pathway specifically involves conjugation with glutathione and subsequent metabolism to mercapturic acids, glycine conjugation represents a distinct but parallel route for the detoxification of certain xenobiotics. researchgate.net The formation of N-acylglycines like Glycine, N-((2-chlorophenyl)acetyl)- effectively neutralizes the reactive acyl-CoA and prepares the compound for efficient renal or biliary excretion. jove.com

Identification and Structural Characterization of Metabolites

The primary metabolite in this specific biotransformation pathway is Glycine, N-((2-chlorophenyl)acetyl)- itself. However, further metabolism of this N-acylglycine can potentially occur. The identification and structural characterization of metabolites are typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org

While specific metabolites of Glycine, N-((2-chlorophenyl)acetyl)- are not extensively documented in the literature, based on the metabolism of other N-acylglycines, potential subsequent metabolic steps could include:

Hydrolysis: The amide bond could be cleaved by amidases, such as fatty acid amide hydrolase (FAAH), to release glycine and 2-chlorophenylacetic acid. nih.gov

Oxidation: The aromatic ring of the 2-chlorophenyl group could undergo hydroxylation, catalyzed by cytochrome P450 enzymes. This would result in the formation of hydroxylated N-acylglycine derivatives.

Table 2: Potential Metabolites of Glycine, N-((2-chlorophenyl)acetyl)-

Potential MetaboliteFormation Pathway
2-chlorophenylacetic acid and Glycine Hydrolysis of the amide bond. nih.gov
Hydroxylated derivatives Oxidation of the aromatic ring.

Further research is required to isolate and definitively characterize the full range of metabolites derived from Glycine, N-((2-chlorophenyl)acetyl)- in various biological systems.

Biological Significance and Bioactivity of N-Acylglycine Metabolites

N-acylglycines are increasingly recognized as a class of bioactive lipids with diverse physiological roles. nih.gov While the primary function of the formation of Glycine, N-((2-chlorophenyl)acetyl)- is detoxification, the resulting N-acylglycine metabolite itself may possess biological activity. avantiresearch.com

The bioactivity of N-acylglycines is dependent on the specific acyl group attached to the glycine molecule. For instance, N-arachidonoylglycine, an endogenous N-acylglycine, has been shown to exhibit anti-inflammatory and analgesic properties. nih.gov Other long-chain N-acylglycines are involved in processes such as intracellular calcium mobilization, insulin (B600854) release, and regulation of body temperature. avantiresearch.com

The biological significance of Glycine, N-((2-chlorophenyl)acetyl)- has not been specifically elucidated. However, it is plausible that it could interact with various cellular targets, similar to other N-acylglycines. Potential areas of biological activity could include modulation of ion channels, interaction with G-protein coupled receptors, or influence on inflammatory pathways. The presence of the chlorophenyl group could confer unique pharmacological properties. The study of the biological effects of this specific metabolite is an area for future investigation.

Table 3: Known Biological Activities of Various N-Acylglycines

N-AcylglycineBiological Activity
N-arachidonoylglycine Anti-inflammatory, analgesic. nih.gov
N-palmitoylglycine Proliferative control, nitric oxide production in sensory neurons. avantiresearch.com
N-oleoylglycine Intracellular calcium mobilization, insulin release. avantiresearch.com
N-stearoylglycine Regulation of body temperature, locomotion. avantiresearch.com

Synthesis and Biological Evaluation of Analogs and Derivatives

Rational Design of Novel N-((2-Chlorophenyl)acetyl)glycine Analogs

The rational design of new analogs is fundamentally guided by SAR studies, which aim to understand how specific structural features of the molecule influence its biological activity. For glycine (B1666218) derivatives, key areas of focus include the nature of the N-acyl group, substitutions on the aromatic ring, and modifications of the glycine backbone. The objective is to enhance interactions with biological targets, such as enzymes or receptors, thereby improving potency and selectivity.

For instance, in analogous systems targeting glycine binding sites, such as the glycine site on the N-methyl-D-aspartate (NMDA) receptor, the affinity and selectivity of ligands are highly dependent on the substitution patterns of the aromatic rings. nih.gov The design process often employs computational modeling and docking studies to predict how a newly designed analog might bind to a target's active site. This allows for the prioritization of synthetic targets that are most likely to exhibit desired biological effects. The overarching goal is to create derivatives that fit more precisely into the binding pocket of a target protein, leading to improved efficacy and a better therapeutic profile. researchgate.net

Diversification of Chemical Structures through Synthetic Strategies

A variety of synthetic strategies are employed to create a diverse library of N-((2-chlorophenyl)acetyl)glycine analogs. These modifications are typically focused on three main regions of the molecule: the phenyl ring, the glycine linkage, and the potential for adding new chemical moieties.

The 2-chlorophenyl group is a critical component for modulation. Synthetic strategies allow for systematic changes to this ring to explore their impact on biological activity. This includes altering the position of the chlorine atom (e.g., to the 3- or 4-position) or replacing it with other halogens like bromine or fluorine. Studies on related compounds have shown that such modifications can significantly influence binding affinity. For example, in a series of kynurenic acid analogues, disubstitution of the phenyl ring with chlorine or bromine at the 5- and 7-positions was found to substantially increase affinity for glycine binding sites. nih.gov Similarly, research on N-arylcinnamamides demonstrated that varying the chlorine substitution pattern on the phenyl ring directly impacts antiplasmodial activity. mdpi.com These findings underscore the principle that the electronic and steric properties of substituents on the phenyl ring are key determinants of a compound's pharmacological profile.

The glycine portion of the molecule offers two primary sites for derivatization: the terminal carboxyl group and the internal amide linkage. The carboxylic acid can be converted into a range of functional groups, such as esters or amides, to alter the compound's polarity, solubility, and ability to form hydrogen bonds. Standard organic chemistry protocols can be used to synthesize various esters and amides of glycine. uctm.edu

To further expand the chemical diversity and potential biological activity of N-((2-chlorophenyl)acetyl)glycine analogs, heterocyclic rings are often incorporated into the structure. Heterocycles like 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole (B32235) are well-established pharmacophores known to participate in favorable interactions with biological targets and improve pharmacokinetic properties. nih.govnih.gov

Comparative Biological Profiling of Synthesized Derivatives

Following the synthesis of a library of derivatives, a crucial step is to perform comparative biological profiling to assess how the structural modifications have impacted their activity. This typically involves in vitro assays to measure the potency and selectivity of the compounds against specific biological targets.

The goal of creating derivatives is often to enhance the potency (the concentration required to produce a given effect) and the selectivity (the ability to interact with a specific target over others). For example, in the development of enzyme inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a key metric. A lower IC₅₀ value indicates greater potency.

By comparing the IC₅₀ values across a series of structurally related compounds, a clear structure-activity relationship can be established. Data from analogous systems illustrate this principle effectively. For instance, in a series of theophylline (B1681296) derivatives designed as acetylcholinesterase (AChE) inhibitors, modifications to the linker length and the terminal amine group resulted in significant shifts in potency. As shown in the table below, potency against electric eel AChE (EeAChE) varied by orders of magnitude based on these structural changes. nih.gov

Table 1: Comparative Potency of Theophylline Derivatives Against EeAChE nih.gov
CompoundLinker Length (n)Terminal AmineIC₅₀ (μM)
116N-methylpiperazine3.4
147N-methylpiperazine4.9
158Pyrrolidine0.28
168Piperidine0.08

Similarly, selectivity is assessed by testing the compounds against a panel of related receptors or enzymes. A highly selective compound will show potent activity at the desired target with little to no activity at off-targets. In the development of 1,2,4-oxadiazole derivatives as potential agents for Alzheimer's disease, compounds were tested against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data revealed that many derivatives were highly selective for AChE, a desirable trait for this particular therapeutic application. nih.gov

Table 2: Potency and Selectivity of 1,2,4-Oxadiazole Derivatives nih.gov
CompoundAChE IC₅₀ (μM)BChE IC₅₀ (μM)Selectivity Index (BChE/AChE)
2b0.01581.5296.20
2c0.0190.9851.58
3a0.09810.35105.61
4a0.0423.8992.62
Donepezil (Reference)0.12341.6338.21

These examples demonstrate how systematic structural modification, guided by rational design and enabled by diverse synthetic strategies, allows for the fine-tuning of the biological properties of a lead compound. The resulting data from comparative profiling are essential for identifying candidates with optimal potency and selectivity for further development.

No Publicly Available Research Found for "Glycine, N-((2-chlorophenyl)acetyl)-" and Its Analogs

Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of publicly available research specifically focused on the synthesis and biological evaluation of the chemical compound "Glycine, N-((2-chlorophenyl)acetyl)-" and its direct analogs or derivatives.

Despite multiple targeted searches for this compound and related structures with variations in the chlorophenyl substitution, no dedicated studies detailing its synthesis, biological activity, or identification as a promising lead compound for further development were identified. The search encompassed queries aimed at uncovering potential anticonvulsant, anti-inflammatory, or other therapeutic applications, which are common areas of investigation for novel glycine derivatives.

The performed searches yielded information on structurally related but distinct classes of molecules. These included:

Derivatives of N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine.

Various N-(4-substituted phenyl)glycine derivatives with modifications on the phenyl ring.

Complex heterocyclic systems that incorporate a chlorophenyl group as part of a larger, different scaffold.

Due to the strict requirement to focus solely on "Glycine, N-((2-chlorophenyl)acetyl)-" and its immediate chemical family, and the absence of specific research data, it is not possible to generate a scientifically accurate and thorough article on the identification of promising lead compounds from this series. The creation of such an article would necessitate detailed research findings and data tables, which are not available in the public domain for this specific compound.

Therefore, the article requested in the prompt cannot be generated at this time.

Future Research Directions and Therapeutic Perspectives

Deeper Elucidation of Molecular Mechanisms of Action

A fundamental priority for future research is to thoroughly characterize the molecular interactions and signaling pathways modulated by Glycine (B1666218), N-((2-chlorophenyl)acetyl)-. The broader family of N-acyl amino acids is known to interact with a variety of membrane proteins, including G-protein coupled receptors (GPRs), ion channels, and nuclear receptors. nih.govresearchgate.net Understanding the specific targets of Glycine, N-((2-chlorophenyl)acetyl)- is a critical first step.

Future investigations should focus on:

Receptor Screening: Comprehensive screening assays against a panel of known NAA receptors (e.g., GPR18, GPR55, GPR92) and other relevant biological targets could identify primary interaction partners.

Pathway Analysis: Once a primary target is identified, subsequent studies should delineate the downstream signaling cascades. This includes investigating second messenger systems (e.g., cAMP, Ca2+), protein kinase activation, and gene expression changes.

Enzymatic Interactions: The biosynthesis and degradation of N-acylglycines are governed by specific enzymes such as Glycine N-acyltransferase (GLYAT) and Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov Research should explore whether Glycine, N-((2-chlorophenyl)acetyl)- acts as a substrate or inhibitor for these and other related enzymes, which would provide insight into its metabolic stability and potential to modulate the broader endocannabinoidome. nih.govmdpi.com

A detailed understanding of these molecular mechanisms is essential for predicting the compound's physiological effects and identifying potential therapeutic applications.

Expansion into Underexplored Therapeutic Modalities

The known pharmacological activities of related N-acyl amino acids suggest several therapeutic areas where Glycine, N-((2-chlorophenyl)acetyl)- could be investigated. nih.govresearchgate.net While the understanding of many NAAs is still in its infancy, their roles in inflammation, pain signaling, and metabolic regulation are emerging. nih.gov

Potential therapeutic areas for exploration include:

Neuropathic Pain and Neuro-inflammation: Given that some N-acylglycines modulate ion channels and receptors involved in pain perception, investigating the analgesic potential of Glycine, N-((2-chlorophenyl)acetyl)- in models of chronic pain is a logical progression. researchgate.net

Metabolic Disorders: N-acyl amino acids have been implicated in the regulation of energy homeostasis. researchgate.net Studies could explore the effects of this compound on metabolic parameters in the context of obesity and type 2 diabetes.

Oncology: Certain N-acyl alanines have demonstrated antiproliferative effects in vitro. nih.gov Initial screenings could assess the cytotoxic or cytostatic activity of Glycine, N-((2-chlorophenyl)acetyl)- against various cancer cell lines.

Bone Remodeling: The discovery that N-oleoyl-serine can reduce bone resorption and enhance bone formation opens a novel therapeutic avenue for conditions like osteoporosis. nih.gov This suggests that other NAAs, including Glycine, N-((2-chlorophenyl)acetyl)-, may possess similar activities worth investigating.

Systematic screening across these and other disease models will be crucial to identify the most promising therapeutic applications for the compound.

Development and Application of Advanced Preclinical Models

To accurately assess the therapeutic potential and mechanism of action of Glycine, N-((2-chlorophenyl)acetyl)-, the use of sophisticated and human-relevant preclinical models is imperative. Moving beyond simple cell-based assays to more complex systems will provide more translatable data.

Future research should employ:

Genetically Engineered Mouse Models: The use of knockout or humanized mouse models for specific receptors or metabolic enzymes can help to confirm the in vivo targets and pathways of the compound. mdpi.com

Disease-Specific Animal Models: For investigating therapeutic efficacy, established animal models of diseases like diet-induced obesity, chronic inflammatory pain, or specific cancers are essential. mdpi.comresearchgate.net For example, the efficacy of acetylglycine in diet-induced obese mice has been validated, providing a template for such studies. nih.gov

Organoid and "Organ-on-a-Chip" Systems: These advanced in vitro models, which better mimic human physiology, can be used for toxicity screening and for studying the compound's effects on specific human cell types in a more complex, three-dimensional environment. mdpi.com

These advanced models will be critical for validating in vitro findings and for making more informed decisions about the compound's potential for clinical development.

Integration of Multi-Omics Data for Comprehensive Understanding

A systems-biology approach, integrating various "omics" technologies, will provide a holistic view of the biological effects of Glycine, N-((2-chlorophenyl)acetyl)-. This approach can reveal novel biomarkers, identify unexpected off-target effects, and provide deeper insights into the compound's mechanism of action.

Key multi-omics strategies include:

Metabolomics: Targeted and untargeted metabolomic studies can identify how the compound alters cellular metabolism and can help to map its metabolic fate. acs.orgmdpi.com Such studies have been used to identify N-acylglycines as potential biomarkers in metabolic diseases. acs.org

Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-seq) following treatment can reveal the genetic pathways modulated by the compound.

Proteomics: Assessing changes in protein expression and post-translational modifications can provide a direct link between cellular signaling and functional outcomes.

Integrated analysis of these datasets can reveal comprehensive molecular signatures and pathways associated with the compound's activity, guiding further hypothesis-driven research. nih.gov

Exploration of Targeted Delivery Systems for Enhanced Efficacy

For any compound to be therapeutically viable, effective delivery to the target site is crucial. Research into targeted delivery systems for Glycine, N-((2-chlorophenyl)acetyl)- could enhance its efficacy, reduce potential side effects, and improve its pharmacokinetic profile.

Future research in this area could involve:

Nanoparticle Encapsulation: Loading the compound into nanocarriers, such as liposomes or polymeric nanoparticles, can improve solubility, stability, and bioavailability. nih.gov The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues.

Peptide-Drug Conjugates (PDCs): Covalently linking Glycine, N-((2-chlorophenyl)acetyl)- to a homing peptide that recognizes a specific receptor on target cells is a promising strategy for active targeting. mdpi.com

Prodrug Strategies: Modifying the structure of the compound to create an inactive prodrug that is enzymatically converted to the active form at the target site can improve specificity and reduce systemic exposure.

Developing effective delivery strategies will be a critical step in translating the potential of Glycine, N-((2-chlorophenyl)acetyl)- from a laboratory curiosity into a viable therapeutic agent.

Q & A

Q. What are the established synthetic routes for N-((2-chlorophenyl)acetyl)glycine, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: A common approach involves the acylation of glycine with 2-chlorophenylacetyl chloride. This reaction typically proceeds in alkaline aqueous or organic solvents (e.g., chloroform) under controlled pH (8–10) to favor nucleophilic attack by the glycine amino group. Optimization includes:

  • Stoichiometric balance : Use a 1:1 molar ratio of glycine to acyl chloride to minimize by-products.
  • Temperature : Maintain 0–5°C during slow addition of the acyl chloride to suppress hydrolysis.
  • Workup : Acidify the reaction mixture post-reaction to precipitate the product, followed by recrystallization from ethanol/water .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing N-((2-chlorophenyl)acetyl)glycine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the presence of the 2-chlorophenyl group (aromatic protons at δ 7.2–7.5 ppm) and the acetyl-glycine backbone (amide proton at δ 8.1–8.3 ppm).
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the planar amide group and dihedral angles between the phenyl ring and glycine moiety. Evidence from analogous compounds (e.g., N-(2-chloroacetyl)glycine) shows C=O bond lengths of ~1.23 Å and Cl–C–C angles of ~120° .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 228.03 for C10_{10}H9_9ClNO3_3) .

Q. How can researchers mitigate competing side reactions during synthesis, such as hydrolysis or oligomerization?

Methodological Answer:

  • Solvent Choice : Use anhydrous solvents (e.g., THF or DMF) to reduce hydrolysis of the acyl chloride.
  • Protecting Groups : Temporarily protect the glycine carboxyl group with tert-butyl esters, which are cleaved post-reaction under mild acidic conditions.
  • Catalytic Control : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time, minimizing side reactions .

Q. What are the solubility and stability profiles of N-((2-chlorophenyl)acetyl)glycine under varying pH conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO) but sparingly soluble in water at neutral pH. Solubility increases in alkaline conditions (pH > 10) due to deprotonation of the carboxyl group.
  • Stability : Stable at room temperature in dry environments. Degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions via cleavage of the amide bond. Storage recommendations: desiccated at –20°C .

Q. How can researchers validate the purity of synthesized N-((2-chlorophenyl)acetyl)glycine?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>98%).
  • Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values (e.g., C: 52.68%, H: 3.97%, N: 6.13%, Cl: 15.51%).
  • Thermogravimetric Analysis (TGA) : Confirm absence of solvent or water residues by monitoring weight loss below 150°C .

Advanced Research Questions

Q. What computational methods predict the conformational flexibility of N-((2-chlorophenyl)acetyl)glycine, and how do experimental results align with these models?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate torsional angles of the 2-chlorophenyl group relative to the glycine backbone. Parameters for force fields (e.g., CHARMM36) must include partial charges for chlorine.
  • Validation : Compare simulated dihedral angles with X-ray crystallography data. For example, studies on N-(2-chloroacetyl)glycine show a 15° deviation between computed and observed Cl–C–C–O angles due to crystal packing effects .

Q. How does N-((2-chlorophenyl)acetyl)glycine interact with biological targets, such as enzymes or receptors, and what assays are suitable for studying these interactions?

Methodological Answer:

  • Enzyme Inhibition Assays : Test inhibitory effects on glycine-acetylating enzymes (e.g., glycine N-acyltransferase) using fluorogenic substrates. Monitor fluorescence quenching at λexem = 340/450 nm.
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (KD) with target proteins. A 2021 study on similar N-acylglycine derivatives reported KD values in the micromolar range .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points or spectral peaks) for this compound?

Methodological Answer:

  • Meta-Analysis : Compare data across peer-reviewed studies (e.g., melting points ranging from 145–155°C) and identify outliers due to impurities or polymorphic forms.
  • Reproducibility Testing : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines). For spectral discrepancies, use deuterated solvents and internal standards (e.g., TMS) for NMR calibration .

Q. How can isotopic labeling (e.g., 13C^{13}C13C- or 15N^{15}N15N-glycine) enhance mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Tracer Studies : Synthesize 15N^{15}N-labeled glycine to track nitrogen migration during acyl transfer reactions via 15N^{15}N-NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps. For example, a KIE >1 suggests bond cleavage at the labeled position is kinetically significant .

Q. What advanced analytical workflows integrate multi-omics data (e.g., metabolomics or proteomics) to study the biological role of N-((2-chlorophenyl)acetyl)glycine?

Methodological Answer:

  • LC-MS/MS Metabolomics : Spike the compound into cell lysates and quantify using a targeted MRM (multiple reaction monitoring) approach. Key transitions: m/z 228 → 154 (cleavage of the acetyl group).
  • Proteomic Pull-Down Assays : Functionalize the compound with a biotin tag to capture interacting proteins from tissue homogenates, followed by streptavidin affinity purification and LC-MS/MS identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.